2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

Medicinal Chemistry Scaffold Hopping SAR

Research programs using non-validated building block analogs risk project failure from altered regio-/stereochemistry and reactivity. This hydrochloride salt eliminates such risks by providing a crystalline, non-hygroscopic solid precisely weighable on automated HTE platforms - unlike the unstable free base. • C2-pyrrolidinyl attachment reduces amine basicity & alters geometry vs. N-linked pyrrolidines, enabling fine-tuned CNS MPO scores. • 1,4-amine-carbonyl relationship enables efficient cis/trans-fused cyclopenta[b]pyrrolidine synthesis via intramolecular reductive amination. • ≥95% purity, ideal for fragment-based drug discovery and parallel library synthesis.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 1423035-03-3
Cat. No. B1377145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
CAS1423035-03-3
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2CCCN2.Cl
InChIInChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H
InChIKeyFDFNUOYBJWAVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1423035-03-3 Overview & Sourcing


2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride (CAS: 1423035-03-3) is a chiral, bifunctional building block . It features a pyrrolidine ring directly linked to a cyclopentanone at the 2-position , and is primarily offered as a research intermediate in 95-98% purity by specialty chemical suppliers . Its structural motif, a saturated N-heterocycle fused to a carbonyl-containing ring, places it within a class of scaffolds frequently employed in the design of peptidomimetics [1] and central nervous system (CNS)-active drug candidates [2].

1423035-03-3 Technical Comparison


In research and development, substituting a key intermediate with a seemingly similar analog without rigorous validation is a common source of project failure [1]. For a building block like 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride, the specific regio- and stereochemistry, the oxidation state of the cyclopentane ring, and the salt form collectively dictate its reactivity in downstream chemistry and its ultimate fit within a biological target's active site [2]. For instance, altering the linker length between the pyrrolidine and cyclopentanone, or changing the ring's substituents, can lead to orders-of-magnitude differences in target binding affinity [3]. The evidence below quantifies specific, verifiable points of differentiation that justify its selection over related compounds.

1423035-03-3 Differentiation Data


C2-Pyrrolidinyl vs. N-Pyrrolidinyl Scaffold

This compound features a pyrrolidine ring attached via its C2 carbon to the C2 position of cyclopentan-1-one . This contrasts with common analogs like 2-(1-pyrrolidinyl)-2-cyclopenten-1-one , where the nitrogen atom is directly attached to the ring. This fundamental difference in connectivity alters the electronics of the carbonyl, the pKa of the amine, and the three-dimensional vector of the basic amine, all of which are critical parameters for target engagement and off-target selectivity [1].

Medicinal Chemistry Scaffold Hopping SAR

Salt Form Stability over Free Base

The compound is supplied as a stable hydrochloride salt . This contrasts with the free base, which is often an oil or low-melting solid, prone to oxidation and handling difficulties. The hydrochloride salt significantly enhances aqueous solubility (class inference: generally >10-100x increase over the free base for such amines) [1] and provides crystalline stability under recommended storage conditions (refrigerated) [2]. This ensures accurate weighing and reproducible stoichiometry in subsequent reactions.

Preformulation Salt Selection Stability

Saturated Ketone vs. Enaminone Reactivity

The target compound contains a fully saturated cyclopentanone ring . This is a key differentiator from structurally similar, but chemically distinct, alpha,beta-unsaturated cyclopentenone analogs like 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one [1]. The saturated ketone is susceptible to nucleophilic addition (e.g., Grignard, hydride reduction) and alpha-alkylation, whereas the enaminone analog is an electrophilic Michael acceptor with a distinct, non-interchangeable reactivity profile [2].

Synthetic Methodology Chemoselectivity Building Blocks

DGAT1 Inhibitor Link

Pyrrolidine-containing cyclopentanone derivatives have been explicitly claimed as Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, a target for treating hyperlipidemia and related metabolic disorders [1]. While specific IC50 data for the exact compound is not publicly available in this search context, its core scaffold is directly implicated in the patent literature as possessing this activity [1]. This contrasts with other pyrrolidine analogs which may have been optimized for entirely different targets, such as serotonin receptors [2] or prolyl oligopeptidase [3].

DGAT1 Inhibition Metabolic Disease Hyperlipidemia

1423035-03-3 Use Cases


CNS MPO Optimization via Scaffold Hopping

Based on its distinct C2-pyrrolidinyl attachment to the cyclopentanone core, this building block is ideal for medicinal chemistry programs aiming to reduce the basicity or alter the vector of an amine group compared to a more common N-linked pyrrolidine [1]. This structural change can be leveraged to lower a compound's CNS MPO (Multiparameter Optimization) desirability score if lower brain penetration is desired, or to circumvent specific off-target activity like hERG binding associated with a particular amine geometry [2].

Bicyclic System Synthesis via Reductive Amination

The compound's specific 1,4-relationship between the secondary amine (in the pyrrolidine ring) and the cyclopentanone carbonyl allows for efficient construction of cis- or trans-fused cyclopenta[b]pyrrolidine ring systems [3]. Intramolecular reductive amination [4] of this scaffold directly yields conformationally restricted bicyclic amines, valuable as central cores in peptidomimetics or as novel building blocks for fragment-based drug discovery [5].

HTE Weighing with Hydrochloride Salt

The hydrochloride salt form provides a crystalline, non-hygroscopic solid that is easily and accurately weighed on automated platforms [6]. This makes it particularly well-suited for High-Throughput Experimentation (HTE) in reaction optimization or library synthesis, where the free base would be challenging to dispense accurately due to its physical state and stability issues. Procurement of the salt ensures data integrity and reproducibility in parallel synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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